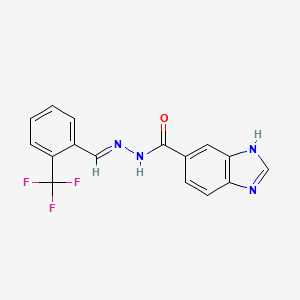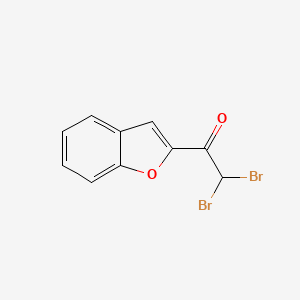![molecular formula C17H14Cl2N4OS B11997057 5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997057.png)
5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Schiff Base: The Schiff base is formed by reacting the triazole derivative with 4-ethoxybenzaldehyde under acidic or basic conditions.
Introduction of the Hydrosulfide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the Schiff base to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be used in the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological activities make it a candidate for drug development. It may be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as pesticides and herbicides, due to its potential biological activities.
作用機序
The mechanism of action of 5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The triazole ring may play a crucial role in binding to these targets, while the dichlorophenyl and ethoxyphenyl groups may enhance its activity and selectivity.
類似化合物との比較
Similar Compounds
- 5-(2,4-Dichlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- 5-(2,4-Dichlorophenyl)-4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
Uniqueness
Compared to similar compounds, 5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide may exhibit unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, stability, and biological activity, making it distinct from its analogs.
特性
分子式 |
C17H14Cl2N4OS |
|---|---|
分子量 |
393.3 g/mol |
IUPAC名 |
3-(2,4-dichlorophenyl)-4-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-2-24-13-6-3-11(4-7-13)10-20-23-16(21-22-17(23)25)14-8-5-12(18)9-15(14)19/h3-10H,2H2,1H3,(H,22,25)/b20-10+ |
InChIキー |
UXCILHKQXKKNLU-KEBDBYFISA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)
![propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
![2-(2,5-dichlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11997028.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B11997033.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)



